molecular formula C15H18N2O3 B11845382 N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide CAS No. 184536-26-3

N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide

Cat. No.: B11845382
CAS No.: 184536-26-3
M. Wt: 274.31 g/mol
InChI Key: PZWDIOLWDQWVEY-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide is a compound belonging to the class of 4-hydroxy-2-quinolones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide typically involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different biological and chemical properties depending on the substituents introduced during the reactions .

Scientific Research Applications

N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its analgesic and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects. It can also modulate inflammatory pathways, providing analgesic and anti-inflammatory benefits .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-ethylamide

Uniqueness

N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide is unique due to its specific hexanamide substituent, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

184536-26-3

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

N-(4-hydroxy-2-oxo-1H-quinolin-3-yl)hexanamide

InChI

InChI=1S/C15H18N2O3/c1-2-3-4-9-12(18)17-13-14(19)10-7-5-6-8-11(10)16-15(13)20/h5-8H,2-4,9H2,1H3,(H,17,18)(H2,16,19,20)

InChI Key

PZWDIOLWDQWVEY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=C(C2=CC=CC=C2NC1=O)O

Origin of Product

United States

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